molecular formula C23H21ClN4O2 B6584085 2-(4-chlorophenyl)-8-(3-methylpiperidine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one CAS No. 1251678-98-4

2-(4-chlorophenyl)-8-(3-methylpiperidine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one

Cat. No.: B6584085
CAS No.: 1251678-98-4
M. Wt: 420.9 g/mol
InChI Key: QVFTUNGSJPHKAU-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazoloquinolinone class, characterized by a fused pyrazole-quinoline core. Its structure includes a 4-chlorophenyl group at position 2 and a 3-methylpiperidine-1-carbonyl substituent at position 7. The molecular formula is C23H20ClN4O2 (assuming analogous substitution to ’s azepane variant), with a molecular weight of ~420.9 g/mol.

Properties

IUPAC Name

2-(4-chlorophenyl)-8-(3-methylpiperidine-1-carbonyl)-1H-pyrazolo[4,3-c]quinolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O2/c1-14-3-2-10-27(13-14)22(29)15-4-9-20-18(11-15)21-19(12-25-20)23(30)28(26-21)17-7-5-16(24)6-8-17/h4-9,11-12,14,26H,2-3,10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFTUNGSJPHKAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of key analogs based on substituents, physicochemical properties, and pharmacological relevance:

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents (Position) Molecular Weight (g/mol) Key Properties/Activities Source
Target Compound : 2-(4-chlorophenyl)-8-(3-methylpiperidine-1-carbonyl)-pyrazoloquinolin-3-one Pyrazolo[4,3-c]quinolin-3-one 4-Cl-phenyl (2), 3-methylpiperidine-CO (8) ~420.9 High lipophilicity; Unreported bioactivity Deduced
8-(Azepane-1-carbonyl)-2-(4-chlorophenyl)-pyrazoloquinolin-3-one Pyrazolo[4,3-c]quinolin-3-one 4-Cl-phenyl (2), azepane-CO (8) 420.9 95% purity; Higher ring flexibility
2-(2-Fluorophenyl)-8-methyl-pyrazoloquinolin-3-one (4b2) Pyrazolo[4,3-c]quinolin-3-one 2-F-phenyl (2), CH3 (8) ~340 m.p. >300°C; Fluorine enhances stability
8-Chloro-2-(4-methoxyphenyl)-pyrazoloquinolin-3-one (PZ-II-028) Pyrazolo[4,3-c]quinolin-3-one 4-OCH3-phenyl (2), Cl (8) ~370 GABAAR subtype selectivity
1-(8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl)-2-(2-chlorophenyl)ethanone Pyrazolo[4,3-c]cinnolin 2-Cl-phenyl-ethanone (side chain), Cl (8) ~390 Dual chloro groups; Cinnolin core

Substituent Effects on Physicochemical Properties

  • 4-Chlorophenyl vs. Fluorophenyl/Other Aromatics :
    The target’s 4-chlorophenyl group (electron-withdrawing) may enhance metabolic stability compared to fluorine-containing analogs (e.g., 4b2 in ). Fluorine’s smaller size and electronegativity improve membrane permeability but reduce steric bulk .
  • 8-Position Substitutions :
    The 3-methylpiperidine-1-carbonyl group in the target compound introduces a rigid, nitrogen-rich moiety, contrasting with azepane (7-membered ring in ), which increases conformational flexibility. Piperidine derivatives often exhibit improved metabolic stability over larger heterocycles .
  • Chlorine vs. Methoxy at Position 8 :
    PZ-II-028 () substitutes position 8 with chlorine, which may enhance halogen bonding in receptor interactions. The methoxy group in its 2-position (electron-donating) could reduce oxidative metabolism compared to the target’s 4-chlorophenyl group.

Pharmacological Implications

  • The target compound’s 3-methylpiperidine substitution may alter receptor binding kinetics due to steric and electronic effects .
  • Antimicrobial and Anti-inflammatory Activity: Compounds like 1-(8-chloro-3-methyl-cinnolin-1-yl)-2-(2-chlorophenyl)ethanone () show antimicrobial activity, possibly linked to the cinnolin core’s planar structure.

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